molecular formula C5H8FN B13251581 5-Fluoro-1,2,3,6-tetrahydropyridine

5-Fluoro-1,2,3,6-tetrahydropyridine

Cat. No.: B13251581
M. Wt: 101.12 g/mol
InChI Key: QWDSFLRXTYVJEH-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,6-tetrahydropyridine is a fluorinated derivative of tetrahydropyridine, a compound known for its structural significance in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the fluorination of piperidinyl olefins using Selectfluor. This method is straightforward and expands the scope of applications in organic synthesis. Another method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be used as a precursor for further synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of Selectfluor for fluorination is favored due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine and tetrahydropyridine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its fluorinated structure allows it to inhibit monoamine oxidase enzymes, which play a role in neurotransmitter regulation. This inhibition can lead to increased levels of neurotransmitters, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: A non-fluorinated analog with similar structural properties but different reactivity.

    5-Chloro-1,2,3,6-tetrahydropyridine: A chlorinated derivative with distinct chemical behavior.

    5-Bromo-1,2,3,6-tetrahydropyridine: A brominated analog used in different synthetic applications.

Uniqueness

5-Fluoro-1,2,3,6-tetrahydropyridine stands out due to its fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDSFLRXTYVJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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